

Spectroscopic Profile of Muricarpone B: A Technical Overview

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Compound of Interest

Compound Name: *Muricarpone B*

Cat. No.: *B1254455*

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Introduction

Muricarpone B, a diarylheptanoid with the chemical name 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one, is a natural product of interest within the scientific community. Its structural similarity to other bioactive diarylheptanoids suggests potential applications in pharmaceutical and nutraceutical development. This technical guide provides a summary of the available spectroscopic data for **Muricarpone B** and outlines general experimental protocols for the characterization of such natural products.

Chemical Structure and Properties

- Systematic Name: 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one
- Molecular Formula: $C_{19}H_{22}O_5$ [\[1\]](#)
- Molecular Weight: 330.37 g/mol [\[1\]](#)
- CAS Number: 886226-15-9 [\[1\]](#)

Spectroscopic Data

A comprehensive search of available scientific literature and databases did not yield experimentally obtained NMR or detailed mass spectrometry data for **Muricarpone B**. The

isolation and full spectroscopic characterization of this specific compound have not been published in detail. However, predicted mass spectrometry data is available and provides theoretical values for common adducts.

Mass Spectrometry Data (Predicted)

The following table summarizes the predicted m/z values for various adducts of **Muricarpone B**, which can be useful for its identification in mass spectrometry-based analyses.

| Adduct | Predicted m/z |
|--------------------------------------|---------------|
| [M+H] ⁺ | 331.15401 |
| [M+Na] ⁺ | 353.13595 |
| [M-H] ⁻ | 329.13945 |
| [M+NH ₄] ⁺ | 348.18055 |
| [M+K] ⁺ | 369.10989 |
| [M+H-H ₂ O] ⁺ | 313.14399 |
| [M+HCOO] ⁻ | 375.14493 |
| [M+CH ₃ COO] ⁻ | 389.16058 |

Data sourced from PubChem.

NMR Data

Experimental ¹H and ¹³C NMR data for **Muricarpone B** are not currently available in the public domain. The characterization of novel or isolated natural products typically involves a suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to unambiguously assign the chemical shifts and establish the connectivity of all atoms in the molecule.

Experimental Protocols: A General Approach

The following outlines a general methodology for the isolation and spectroscopic analysis of a diarylheptanoid like **Muricarpone B** from a natural source, based on standard practices in natural product chemistry.

Isolation and Purification

- **Extraction:** The plant material (e.g., leaves, bark, or roots) is dried, ground, and extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
- **Fractionation:** The crude extract is subjected to preliminary fractionation using techniques such as liquid-liquid partitioning or column chromatography over silica gel or Sephadex LH-20.
- **Purification:** The fractions showing the presence of the target compound (monitored by thin-layer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield the pure compound.

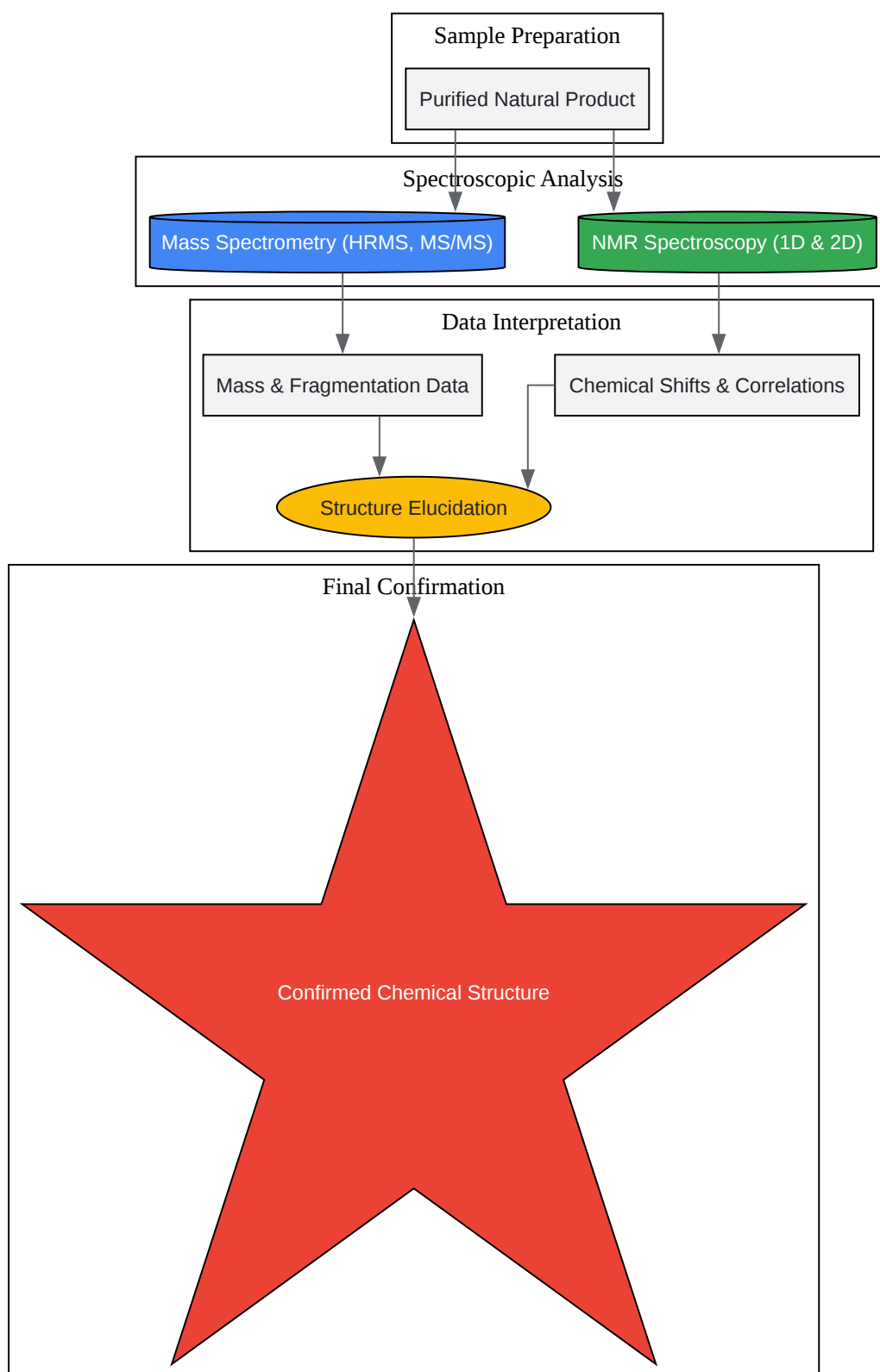
Spectroscopic Analysis

- **Mass Spectrometry:**
 - **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI) is used.
 - **Sample Preparation:** The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
 - **Data Acquisition:** Mass spectra are acquired in both positive and negative ion modes to observe different adducts and obtain the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.
- **NMR Spectroscopy:**
 - **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
 - **Sample Preparation:** A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, CDCl₃).

- Data Acquisition: A standard set of NMR experiments is performed, including:
 - ^1H NMR for proton chemical shifts, multiplicities, and coupling constants.
 - ^{13}C NMR for carbon chemical shifts.
 - 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ^1H - ^1H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ^1H - ^{13}C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ^1H - ^{13}C correlations, which are crucial for confirming the carbon skeleton and the placement of functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified natural product.



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Caption: General workflow for the spectroscopic analysis of a purified natural product.

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References

- 1. Isolation and structure elucidation of the major individual polyphenols in carob fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
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